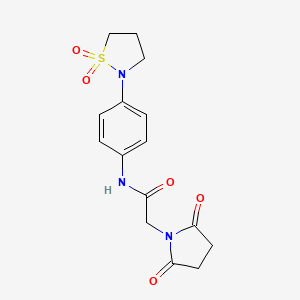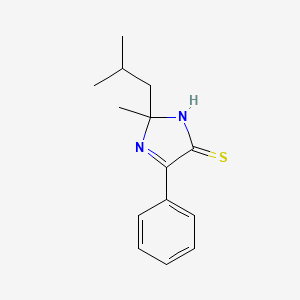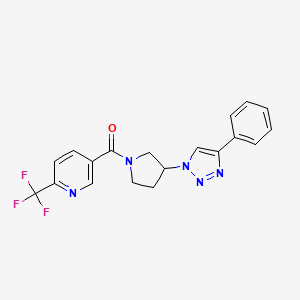![molecular formula C24H26FN5O2 B2987258 N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251548-44-3](/img/structure/B2987258.png)
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H26FN5O2 and its molecular weight is 435.503. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging
- The compound has been explored in the context of radiosynthesis, particularly for selective ligands of the translocator protein (18 kDa), which is crucial for in vivo imaging using positron emission tomography (PET). This research is significant for medical imaging and diagnostic applications (Dollé et al., 2008).
Antimicrobial Agents
- As part of the oxazolidinone class of antimicrobial agents, this compound and its analogs have been studied for their effectiveness against various bacterial clinical isolates. Such research is crucial for developing new antibacterial agents to combat resistant bacterial strains (Zurenko et al., 1996).
Histamine Receptor Ligands
- The compound has been synthesized as part of a series of ligands for the histamine H4 receptor. This research is pivotal for developing new therapeutic agents for inflammation and pain (Altenbach et al., 2008).
Phosphodiesterase Inhibitors
- Studies have been conducted on similar compounds as inhibitors of phosphodiesterase 1 (PDE1), which are considered for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Anticonvulsant Activity
- Research has been done on derivatives of this compound for their anticonvulsant activity. This is significant for developing new treatments for epilepsy (Obniska et al., 2015).
Neuroinflammation Imaging
- The compound has been evaluated for its potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This is crucial for understanding and treating various neurological conditions (Damont et al., 2015).
Anti-Inflammatory and Analgesic Agents
- It has been studied for its potential as an anti-inflammatory and analgesic agent. This research contributes to the development of new treatments for pain and inflammation (Muralidharan et al., 2019).
Drug Metabolism
- The metabolism and quantification of similar compounds have been investigated, which is important for understanding the pharmacokinetics and dynamics of these potential drugs (Peyronneau et al., 2013).
Stable Isotope-Labeled Antibacterial Agent
- Synthesis of stable isotope-labeled derivatives has been explored for understanding the pharmacological and metabolic properties of antibacterial agents (Lin & Weaner, 2012).
Antitumor and Antimicrobial Activities
- Novel derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. This is significant for cancer research and the development of new antibiotics (Riyadh, 2011).
Cytokine Regulation
- The compound has been studied as a dual cytokine regulator, influencing tumor necrosis factor-alpha and interleukin-10 production, which is relevant for treating conditions like septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).
Molecular Docking Studies
- The compound's potential as an antiviral active molecule has been investigated through molecular docking studies against SARS-CoV-2 protein, providing insights into treatments for COVID-19 (Mary et al., 2020).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-17-8-9-19(15-21(17)25)27-22(31)16-32-23-14-18(2)26-24(28-23)30-12-10-29(11-13-30)20-6-4-3-5-7-20/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWQDWCXNNAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

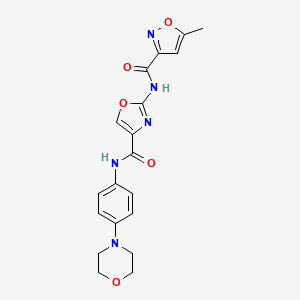

![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)

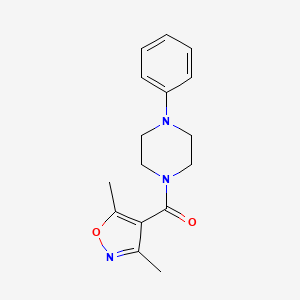
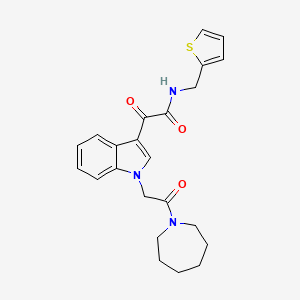

![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)
![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)
